

IMGC936 for Non-Small Cell Lung Cancer Research: Application Notes and Protocols

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Compound of Interest		
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Introduction

IMGC936 is an investigational antibody-drug conjugate (ADC) that was developed for the treatment of solid tumors, including non-small cell lung cancer (NSCLC), expressing A Disintegrin and Metalloproteinase domain 9 (ADAM9). ADAM9 is a transmembrane protein overexpressed in various cancers, including NSCLC, while showing limited expression in normal tissues, making it an attractive therapeutic target.[1][2] Dysregulation of ADAM9 has been implicated in tumor progression, migration, and metastasis.[3][4]

IMGC936 is composed of a humanized monoclonal antibody targeting ADAM9, site-specifically conjugated to the maytansinoid payload DM21 via a stable tripeptide linker.[3][4] The antibody component is engineered with a YTE mutation to extend its plasma half-life.[1][5] The drug-to-antibody ratio (DAR) is approximately 2.[1] Preclinical studies demonstrated potent anti-tumor activity in various cancer models.[5][6] However, the clinical development of IMGC936 was discontinued in March 2024 as it did not meet the pre-established safety and efficacy benchmarks in a Phase 1 clinical trial (NCT04622774).[7][8]

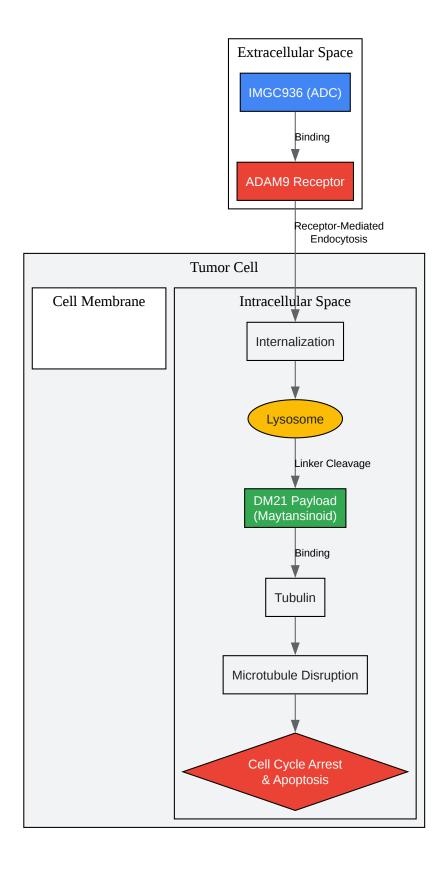
These application notes provide a summary of the preclinical data and methodologies for utilizing IMGC936 in a research setting to further investigate ADAM9 as a therapeutic target in NSCLC.



Mechanism of Action

IMGC936 is designed to target and kill ADAM9-expressing cancer cells. Upon administration, the antibody component of IMGC936 binds to ADAM9 on the surface of tumor cells.[3] Following binding, the ADC-ADAM9 complex is internalized by the cell.[1][6] Inside the cell, the linker is cleaved by proteases, releasing the cytotoxic maytansinoid payload, DM21.[1][6] The released payload then binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[3][6]





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Caption: IMGC936 Mechanism of Action.



Data Presentation In Vitro Cytotoxicity of IMGC936 in ADAM9-Positive Cancer Cell Lines

IMGC936 demonstrated cytotoxic activity against a panel of ADAM9-positive human tumor cell lines.[6] The half-maximal inhibitory concentration (IC50) values ranged from 0.2 to 224 nmol/L. [6]

Cell Line	Cancer Type	IC50 (nmol/L) of IMGC936
NCI-H1703	Non-Small Cell Lung Cancer	Data not specified in abstracts
SK-MES-1	Non-Small Cell Lung Cancer	Data not specified in abstracts
CaLu-3	Non-Small Cell Lung Cancer	Data not specified in abstracts
DLD-1	Colorectal Cancer	Data not specified in abstracts
Various	Multiple Tumor Types	0.2 - 224

Note: Specific IC50 values for each cell line were not available in the provided search results, but the range was reported.[6]

In Vivo Anti-Tumor Activity of IMGC936 in Patient-Derived Xenograft (PDX) Models

A single intravenous dose of IMGC936 resulted in significant anti-tumor activity in various PDX models.[5][9] In a notable NSCLC model with moderate ADAM9 expression, a single dose led to complete and durable remissions in all treated mice.[5]



PDX Model	Cancer Type	IMGC936 Dose	Outcome
Multiple Models	NSCLC, TNBC, Pancreatic, Gastric	8.6 mg/kg (single dose)	Active or highly active in 24 out of 35 models (69%)
4 NSCLC Models	Non-Small Cell Lung Cancer	8.6 mg/kg (single dose)	Complete regressions
NSCLC Model	Non-Small Cell Lung Cancer	Not specified	Complete and durable remissions

Activity was defined by NCI standards: median tumor volume of treated mice over control mice (%) > 42% (inactive), $\le 42\%$ (active), and <10% (highly active).[9]

Experimental ProtocolsIn Vitro Cytotoxicity Assay (WST-8 Assay)

This protocol is based on the methodology described for evaluating the in vitro cytotoxicity of IMGC936.[6]

Objective: To determine the half-maximal inhibitory concentration (IC50) of IMGC936 in ADAM9-expressing cancer cell lines.

Materials:

- ADAM9-positive cancer cell lines (e.g., NCI-H1975) and a negative control cell line.
- IMGC936 and a non-targeting control ADC.
- Complete cell culture medium.
- 96-well cell culture plates.
- WST-8 reagent (e.g., CCK-8).
- Microplate reader.



Procedure:

- Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Prepare serial dilutions of IMGC936 and the non-targeting control ADC in complete cell culture medium.
- Remove the medium from the wells and add the different concentrations of the ADCs.
 Include untreated control wells.
- Incubate the plates for a period determined by the cell doubling time (e.g., 72-120 hours).
- Add WST-8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
- Measure the absorbance at the appropriate wavelength using a microplate reader.
- Calculate the percentage of cell viability relative to the untreated control and plot the doseresponse curves to determine the IC50 values.

Bystander Killing Assay

This protocol is designed to assess the ability of IMGC936 to kill neighboring ADAM9-negative cells.[6]

Objective: To evaluate the bystander effect of IMGC936.

Materials:

- ADAM9-positive parental cell line (e.g., NCI-H1975).
- ADAM9-knockout cell line derived from the parental line, engineered to express a fluorescent protein (e.g., RFP).
- IMGC936.
- Complete cell culture medium.



Fluorescence microscope or flow cytometer.

Procedure:

- Co-culture a fixed number of ADAM9-negative/RFP-positive cells with varying numbers of ADAM9-positive parental cells in culture plates.
- Treat the co-cultures with a fixed concentration of IMGC936 (e.g., 67 nmol/L) or leave untreated as a control.[6]
- Incubate the cells for an appropriate duration.
- Assess the viability of the ADAM9-negative/RFP-positive cells using fluorescence microscopy or flow cytometry to quantify the reduction in the fluorescent cell population.

In Vivo Antitumor Activity in Xenograft Models

This protocol outlines a general procedure for evaluating the in vivo efficacy of IMGC936 in mouse xenograft models.[5][9]

Objective: To determine the anti-tumor activity of IMGC936 in vivo.

Materials:

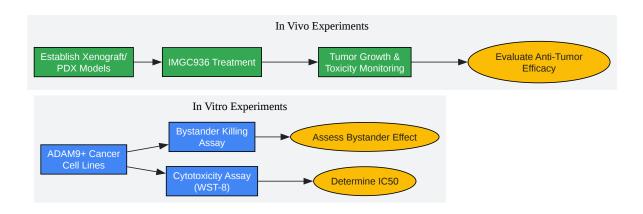
- Immunocompromised mice (e.g., nude or SCID).
- ADAM9-positive tumor cells or patient-derived tumor fragments.
- IMGC936.
- · Vehicle control.
- Calipers for tumor measurement.

Procedure:

 Implant tumor cells subcutaneously into the flank of the mice. For PDX models, implant tumor fragments.



- Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
- Randomize mice into treatment and control groups.
- Administer a single intravenous dose of IMGC936 (e.g., 8.6 mg/kg) or vehicle control.
- Measure tumor volume and body weight 2-3 times per week.
- Monitor the animals for any signs of toxicity.
- At the end of the study (based on tumor burden in the control group or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
- Calculate tumor growth inhibition and assess for tumor regressions.



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Caption: Preclinical Experimental Workflow for IMGC936.

Summary and Future Directions



IMGC936 is a well-characterized ADC targeting ADAM9 that has undergone extensive preclinical evaluation. While its clinical development has been halted, the available data and the compound itself represent valuable tools for researchers. Future research could focus on:

- Identifying predictive biomarkers for sensitivity to IMGC936 beyond just ADAM9 expression levels, as preclinical data suggest other factors are involved.[6][9]
- Investigating mechanisms of resistance to IMGC936.
- Exploring the potential of the anti-ADAM9 antibody component for other therapeutic applications.
- Utilizing IMGC936 as a tool to further understand the role of ADAM9 in NSCLC and other cancers.

The provided protocols and data serve as a starting point for the continued investigation of ADAM9 as a therapeutic target in oncology.

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